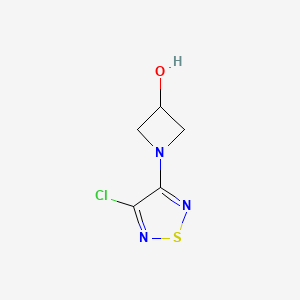

1-(4-Chloro-1,2,5-thiadiazol-3-yl)azetidin-3-ol

説明

特性

IUPAC Name |

1-(4-chloro-1,2,5-thiadiazol-3-yl)azetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3OS/c6-4-5(8-11-7-4)9-1-3(10)2-9/h3,10H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPWLVFOULLOOTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NSN=C2Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

Compounds with similar structures have been known to interact with various biological targets

Mode of Action

The exact mode of action of 1-(4-Chloro-1,2,5-thiadiazol-3-yl)azetidin-3-ol is currently unknown due to the lack of specific studies on this compound. It is known that thiadiazole-containing compounds can cross cellular membranes and interact strongly with biological targets due to their mesoionic nature. This interaction could lead to changes in cellular processes.

Biochemical Pathways

Thiadiazole derivatives have been shown to exert a broad spectrum of biological activities, suggesting that they may affect multiple pathways.

Pharmacokinetics

Due to the mesoionic nature of thiadiazoles, these compounds are generally able to cross cellular membranes, which could potentially influence their bioavailability.

生化学分析

Biochemical Properties

1-(4-Chloro-1,2,5-thiadiazol-3-yl)azetidin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with heat shock protein 90 (Hsp90), a chaperone protein that controls the folding of numerous proteins. Inhibition of Hsp90 by this compound results in the degradation of several oncoproteins, highlighting its potential as an anticancer agent. Additionally, the compound’s interaction with other enzymes and proteins involved in cellular metabolism and signaling pathways further underscores its biochemical importance.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For instance, the compound binds to the active site of Hsp90, preventing its interaction with client proteins and leading to their subsequent degradation. Additionally, this compound can activate or inhibit other enzymes by binding to allosteric sites or altering their conformation. These interactions result in changes in enzyme activity, which in turn affect cellular processes such as metabolism, signal transduction, and gene expression.

生物活性

1-(4-Chloro-1,2,5-thiadiazol-3-yl)azetidin-3-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, particularly in cancer treatment and antimicrobial activity.

- Molecular Formula : CHClNOS

- Molecular Weight : 191.64 g/mol

- CAS Number : 1856881-55-4

The exact mechanism of action for this compound remains largely unexplored; however, similar thiadiazole derivatives have demonstrated the ability to interact with various biological targets. Notably:

- Inhibition of Hsp90 : This compound has been shown to inhibit heat shock protein 90 (Hsp90), leading to the degradation of several oncoproteins. This suggests potential anticancer properties .

Anticancer Activity

Research indicates that compounds within the thiadiazole class exhibit significant anticancer properties. For instance:

- A study found that related thiadiazole derivatives demonstrated cytotoxic effects against MCF-7 breast cancer cells, suggesting that structural modifications can enhance their efficacy .

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties:

- Compounds with halogen substitutions (like chlorine) at specific positions have shown promising antibacterial and antifungal activities against a range of pathogens .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural attributes:

| Substituent | Effect on Activity |

|---|---|

| Electron-withdrawing groups (e.g., Cl) | Increased antimicrobial potential |

| Electron-donating groups (e.g., -OCH) | Enhanced anticancer and antioxidant activity |

This relationship underscores the importance of molecular modifications in optimizing therapeutic efficacy .

Case Study 1: Anticancer Efficacy

In vitro studies highlighted that compounds similar to this compound exhibited significant antiproliferative effects on various cancer cell lines including MCF-7 and A549. The results indicated that these compounds could block cell cycle progression and induce apoptosis .

Case Study 2: Antimicrobial Testing

Another study evaluated the antimicrobial activity of thiadiazole derivatives against both Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives had potent activity, indicating the potential for development into new antimicrobial agents .

Pharmacokinetics

The pharmacokinetic profile of thiadiazole compounds suggests good membrane permeability due to their mesoionic nature. This property may enhance bioavailability and therapeutic effectiveness when administered in vivo .

科学的研究の応用

Anticancer Activity

One of the most notable applications of 1-(4-Chloro-1,2,5-thiadiazol-3-yl)azetidin-3-ol is its potential as an anticancer agent. Research indicates that this compound interacts with heat shock protein 90 (Hsp90), a critical chaperone protein involved in the stabilization and folding of various oncoproteins. By inhibiting Hsp90, the compound promotes the degradation of these oncoproteins, which may lead to reduced cancer cell proliferation and increased apoptosis in tumor cells.

Antimicrobial Properties

Thiadiazole derivatives, including this compound, have demonstrated significant antimicrobial activity against a range of pathogens. Studies suggest that these compounds disrupt bacterial cell wall synthesis and interfere with vital metabolic processes . This makes them candidates for developing new antibiotics or antifungal agents.

Pesticidal Activity

Research has shown that thiadiazole derivatives possess insecticidal and fungicidal properties. The compound's structural characteristics allow it to target specific enzymes in pests, leading to their mortality. Field studies have indicated effective control of various agricultural pests when applied as a pesticide .

Mechanistic Studies

The biochemical pathways affected by this compound are still under investigation. Preliminary findings suggest that it may modulate several signaling pathways involved in cell survival and proliferation. Its ability to cross cellular membranes enhances its bioavailability and potential efficacy in various biological systems .

Case Studies

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Modifications

a. 4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine

- Structure : Morpholine (6-membered oxygen-nitrogen heterocycle) replaces azetidine.

- CAS No.: 31906-04-4 .

- Key Differences :

b. 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine

- Structure : Piperidine (6-membered saturated nitrogen heterocycle) replaces azetidine.

- CAS No.: 173053-54-8 .

- Higher lipophilicity due to the larger hydrocarbon ring, impacting membrane permeability .

c. Piperazine Derivatives

Functional Group Variations

a. Timolol Maleate and Impurities

- Structure: (S)-1-(tert-Butylamino)-3-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]-2-propanol maleate .

- CAS No.: 26839-75-8 .

- Key Differences: Timolol’s oxypropanol linker and morpholine-thiadiazole moiety confer beta-adrenergic receptor antagonism. Impurity F (4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine, CAS 30165-96-9) lacks the hydroxyl and tertiary amine groups, reducing pharmacological activity .

b. Pyridine and Pyridazine Derivatives

Physicochemical and Pharmacological Data

準備方法

Synthesis of 4-Chloro-1,2,5-thiadiazole Intermediate

The 4-chloro-1,2,5-thiadiazole ring is a critical heterocyclic core and is generally prepared via halogenation reactions involving aminoacetonitrile and sulfur halides. The classical and well-documented method involves the following:

- Reactants : Aminoacetonitrile (commonly as acid addition salts such as bisulfate or hydrochloride) and sulfur monochloride (S2Cl2).

- Reaction Medium : Polar aprotic solvents such as dimethylformamide (DMF) or dimethylacetamide (DMAc) are preferred for their ability to dissolve reactants and stabilize intermediates.

- Conditions : The reaction is exothermic and typically performed at low temperatures (0–15 °C) to minimize side reactions. Stirring is maintained for extended periods (several hours to overnight) to ensure complete conversion.

- Stoichiometry : Approximately 2–8 moles of sulfur monochloride per mole of aminoacetonitrile, with a slight excess favoring higher yields.

- Mechanism : The aminoacetonitrile reacts with sulfur monochloride to form the 3-chloro-1,2,5-thiadiazole ring via cyclization and halogenation steps.

- After reaction completion, the mixture is poured into water, and the thiadiazole is recovered by steam distillation.

- The distillate containing the product is extracted with petroleum ether or similar organic solvents.

- Further purification is achieved by fractional distillation under reduced pressure.

| Parameter | Example 1 | Example 2 |

|---|---|---|

| Sulfur Monochloride | 243 mL (3 moles) | 12.15 mL (0.15 mole) |

| Aminoacetonitrile Salt | 154 g (1 mole) bisulfate | 5.7 g (0.037 mole) bisulfate |

| Solvent | 450 mL dimethylformamide | 25 mL dimethylacetamide |

| Temperature | 0–5 °C | 0–5 °C |

| Reaction Time | 22 hours | 2 hours |

| Work-up | Pour into ice water, steam distillation | Add water, steam distillation |

| Product Isolation | Extraction with petroleum ether, distillation | Extraction with petroleum ether, distillation |

This method reliably produces 3-chloro-1,2,5-thiadiazole with high purity and yield.

Preparation of Azetidin-3-ol Substituted Derivatives

The azetidin-3-ol moiety is introduced typically by chemical synthesis involving azetidinone or azetidine derivatives, followed by functional group transformations to yield the hydroxyl group at the 3-position.

- Step 1 : Synthesis of 2-amino-1,3,4-thiadiazole conjugates by reacting semicarbazides or thiosemicarbazides with aldehydes in the presence of sodium acetate and water, producing Schiff base intermediates.

- Step 2 : Formation of azetidin-2-one derivatives via reaction of the Schiff bases with chloroacetyl chloride and triethylamine under vigorous stirring.

- Step 3 : Subsequent chemical modifications yield azetidin-3-ol derivatives, including 1-(4-chloro-1,2,5-thiadiazol-3-yl)azetidin-3-ol.

- Room temperature or mild heating.

- Use of methanol or other polar solvents.

- Catalysis by glacial acetic acid or acetate ions to promote Schiff base formation.

- Base (triethylamine) to facilitate acylation and ring closure.

Physicochemical and Spectral Data :

- The synthesized azetidin-3-ol derivatives exhibit characteristic spectral features confirming the ring structure and substitution pattern.

- The presence of the 4-chloro substituent on the thiadiazole ring is confirmed by NMR and mass spectrometry.

Summary Table of Preparation Steps :

| Step | Reactants/Conditions | Product/Intermediate | Notes |

|---|---|---|---|

| 1 | Semicarbazide/thiosemicarbazide + aldehyde + sodium acetate + water | 2-amino-1,3,4-thiadiazole Schiff base | Room temperature, stirring |

| 2 | Schiff base + chloroacetyl chloride + triethylamine | Substituted azetidin-2-one derivatives | Vigorous stirring, base catalysis |

| 3 | Chemical modification to introduce 3-hydroxyl | This compound | Confirmed by spectral analysis |

This synthetic approach is well-established for preparing biologically active azetidin-3-ol derivatives with thiadiazole substituents.

Analytical and Research Findings

- The thiadiazole ring system with halogen substitution is known for its biological activities, including antimicrobial and immunostimulatory effects.

- The preparation methods emphasize mild conditions to preserve functional groups and maximize yield.

- Spectral analyses (NMR, IR, MS) confirm the structural integrity of the synthesized compounds.

- The purity of the 3-chloro-1,2,5-thiadiazole intermediate is crucial for successful downstream functionalization.

Summary Table: Key Preparation Parameters

| Compound/Step | Reactants | Solvent | Temp (°C) | Time | Yield/Purity Notes |

|---|---|---|---|---|---|

| 3-chloro-1,2,5-thiadiazole | Aminoacetonitrile + S2Cl2 | DMF | 0–5 | 2–22 hours | High purity via steam distillation |

| Schiff base intermediate | Semicarbazide + aldehyde + acetate | Water/methanol | RT | Several hours | Catalyst: glacial acetic acid |

| Azetidin-2-one derivative | Schiff base + chloroacetyl chloride + triethylamine | Methanol | RT | Few hours | Vigorous stirring needed |

| Final azetidin-3-ol derivative | Chemical modification of azetidin-2-one | Various | Mild heat | Variable | Confirmed by spectral methods |

Q & A

Q. Q1. What are the key synthetic strategies for constructing the 1,2,5-thiadiazole core in 1-(4-Chloro-1,2,5-thiadiazol-3-yl)azetidin-3-ol?

The 1,2,5-thiadiazole ring is typically synthesized via cyclization of thioamide precursors or sulfur-nitrogen coupling reactions. For example, in related compounds like 3-(4-Chloro-1,2,5-thiadiazol-3-yl)pyridine (CAS 131986-28-2), the thiadiazole moiety is formed by reacting thiourea derivatives with chlorinating agents (e.g., PCl₅) under controlled conditions . Key steps include optimizing reaction temperature (e.g., 80–100°C) and stoichiometric ratios to prevent side reactions like over-chlorination.

Q. Q2. How is regioselectivity achieved in substituting the thiadiazole ring with azetidine groups?

Regioselectivity in thiadiazole substitution is influenced by electronic factors. The 3-position of 1,2,5-thiadiazole is more electrophilic due to electron-withdrawing effects of adjacent nitrogen and sulfur atoms. Nucleophilic substitution (e.g., using azetidin-3-ol derivatives) typically occurs at this position. Solvent polarity (e.g., DMF or THF) and base selection (e.g., K₂CO₃) are critical to enhance reaction efficiency and minimize byproducts .

Q. Q3. What spectroscopic methods are recommended for characterizing this compound?

- NMR : ¹H and ¹³C NMR can confirm azetidine ring integrity (e.g., δ 3.5–4.5 ppm for CH₂O groups) and thiadiazole substitution patterns.

- LC-MS : High-resolution MS validates molecular weight (e.g., expected [M+H]+ for C₆H₈ClN₃OS: 205.67 ).

- IR : Peaks near 680 cm⁻¹ (C-S stretching) and 1550 cm⁻¹ (N=N/C=N vibrations) confirm thiadiazole functionality .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in bioactivity data for thiadiazole-containing analogs?

Contradictions often arise from impurities or stereochemical variations. For example, timolol-related impurities (e.g., 4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine, CAS 30165-96-9) can alter pharmacological profiles . To mitigate this:

Q. Q5. What are the challenges in optimizing the stability of azetidine-thiadiazole derivatives under physiological conditions?

Azetidine rings are prone to hydrolysis under acidic/basic conditions. Stability studies for analogs like 3-(4-Chloro-1,2,5-thiadiazol-3-yl)pyridine show:

Q. Q6. How can computational modeling guide SAR studies for this compound?

- Docking studies : Map interactions between the thiadiazole moiety and target receptors (e.g., β-adrenergic receptors). The sulfur atom may engage in hydrophobic pockets, while the chloro group influences binding affinity .

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize redox stability .

Methodological Considerations

Q. Q7. What chromatographic techniques are effective in separating diastereomers of azetidine-thiadiazole derivatives?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers using n-hexane/ethanol (85:15) mobile phases. For diastereomers, normal-phase silica columns with ethyl acetate/hexane gradients achieve baseline separation .

Q. Q8. How should researchers address solubility limitations in in vitro assays?

Azetidine-thiadiazole compounds often exhibit poor aqueous solubility. Strategies include:

- Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve compounds, ensuring compatibility with cell-based assays .

- Nanoparticle formulations : Encapsulate the compound in PEGylated liposomes to enhance bioavailability .

Data Interpretation and Validation

Q. Q9. How to validate conflicting cytotoxicity data across different cell lines?

- Dose-response curves : Ensure IC₅₀ values are calculated from ≥3 independent experiments.

- Mechanistic studies : Use flow cytometry (e.g., Annexin V/PI staining) to distinguish apoptosis from necrosis .

- Control compounds : Compare with known cytotoxic agents (e.g., doxorubicin) to benchmark results .

Q. Q10. What are best practices for confirming the absence of mutagenic impurities in synthesis?

Follow ICH M7 guidelines:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。